3-amino-4-chloro-N-dodecylbenzenesulfonamide
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Overview
Description
3-amino-4-chloro-N-dodecylbenzenesulfonamide is an organic compound with the molecular formula C18H31ClN2O2S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound is characterized by the presence of an amino group, a chloro group, and a dodecyl chain attached to a benzenesulfonamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-dodecylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation reactors for the final step .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-dodecylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-nitro-4-chloro-N-dodecylbenzenesulfonamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-4-chloro-N-dodecylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-dodecylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.
Uniqueness
3-amino-4-chloro-N-dodecylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a dodecyl chain, which can influence its solubility and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
51959-15-0 |
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Molecular Formula |
C18H31ClN2O2S |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
3-amino-4-chloro-N-dodecylbenzenesulfonamide |
InChI |
InChI=1S/C18H31ClN2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-21-24(22,23)16-12-13-17(19)18(20)15-16/h12-13,15,21H,2-11,14,20H2,1H3 |
InChI Key |
YJEAWHPBZBWNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
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